

# Step-by-step guide to the characterization of 2-Methylbenzamide oxime

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## Compound of Interest

Compound Name: 2-Methyl benzamideoxime

Cat. No.: B7777084

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## Characterization of 2-Methylbenzamide Oxime: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis and characterization of 2-Methylbenzamide oxime, a compound of interest in medicinal chemistry and drug development. The protocols outlined below offer a step-by-step approach to ensure reliable and reproducible results.

## Physicochemical Properties

2-Methylbenzamide oxime is a solid organic compound with the following properties:

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	150.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	144-148 °C	<a href="#">[1]</a>
CAS Number	40312-14-9	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Solid	<a href="#">[1]</a>

## Synthesis of 2-Methylbenzamide Oxime

A straightforward and efficient method for the synthesis of 2-Methylbenzamide oxime is through the reaction of 2-Methylbenzamide with hydroxylamine. A solvent-free grinding method is recommended for its simplicity and high yield.

### Experimental Protocol: Synthesis

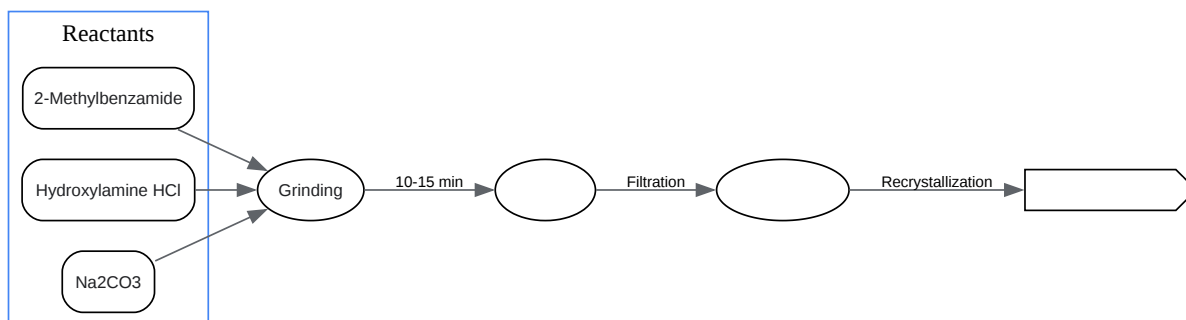
Materials:

- 2-Methylbenzamide
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) or another suitable base
- Mortar and pestle
- Ethyl acetate
- Water
- Filter paper and funnel

Procedure:

- In a clean, dry mortar, combine 2-Methylbenzamide (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous sodium carbonate (1.5 equivalents).
- Grind the mixture thoroughly with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, add 10 mL of water to the mortar and stir to dissolve the inorganic salts.
- Filter the solid product using a Büchner funnel and wash with cold water (2 x 5 mL).
- Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-Methylbenzamide oxime.

- Dry the purified crystals under vacuum.



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**Caption:** Synthesis workflow for 2-Methylbenzamide oxime.

## Spectroscopic Characterization

The structure of the synthesized 2-Methylbenzamide oxime can be confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Experimental Protocol: NMR Spectroscopy

- Prepare a sample by dissolving 5-10 mg of 2-Methylbenzamide oxime in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the spectra to obtain chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.

Predicted <sup>1</sup>H NMR Spectrum (in DMSO-d<sub>6</sub>):

- $\delta$  ~10.0-11.0 ppm (s, 1H): This broad singlet corresponds to the hydroxyl proton of the oxime group (-NOH).
- $\delta$  ~7.2-7.8 ppm (m, 4H): These multiplets are attributed to the four aromatic protons.
- $\delta$  ~5.5-6.5 ppm (s, 2H): This broad singlet corresponds to the amino protons (-NH<sub>2</sub>).
- $\delta$  ~2.3 ppm (s, 3H): This singlet is due to the methyl protons (-CH<sub>3</sub>).

Predicted <sup>13</sup>C NMR Spectrum (in DMSO-d<sub>6</sub>):

- $\delta$  ~150-155 ppm: Carbon of the C=NOH group.
- $\delta$  ~125-140 ppm: Aromatic carbons.
- $\delta$  ~18-22 ppm: Methyl carbon (-CH<sub>3</sub>).

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

- Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Record the FTIR spectrum over the range of 4000-400 cm<sup>-1</sup>.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration
3400-3200 (broad)	O-H	Stretching (oxime)
3350-3150	N-H	Stretching (amide)
3100-3000	C-H	Aromatic stretching
2950-2850	C-H	Aliphatic stretching (methyl)
~1640	C=N	Stretching (oxime)
~1660	C=O	Stretching (amide)
1600-1450	C=C	Aromatic ring stretching
~950	N-O	Stretching

## Mass Spectrometry (MS)

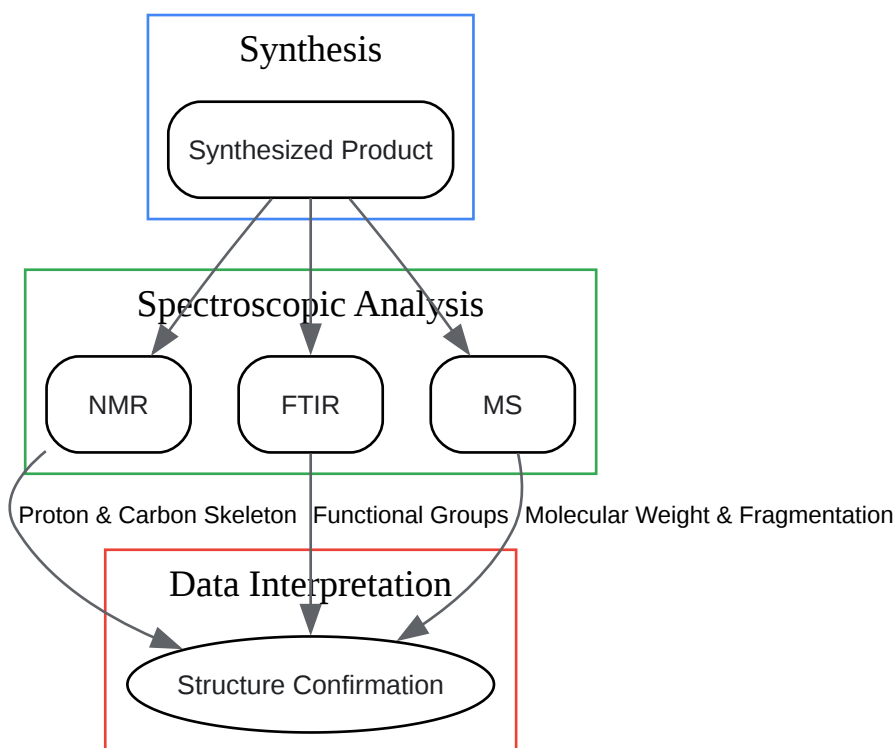
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

### Experimental Protocol: Mass Spectrometry

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Acquire the mass spectrum.

### Expected Mass Spectrum Data:

- **Molecular Ion (M<sup>+</sup>):** The mass spectrum should show a peak corresponding to the molecular weight of 2-Methylbenzamide oxime, which is 150.18 g/mol. In ESI-MS, this would typically be observed as the protonated molecule [M+H]<sup>+</sup> at m/z 151.19.
- **Key Fragmentation Peaks:** Expect to see fragment ions corresponding to the loss of small molecules or radicals, such as H<sub>2</sub>O, NH<sub>3</sub>, and the methyl group.



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**Caption:** Workflow for the characterization of 2-Methylbenzamide oxime.

## Data Summary

The following table summarizes the expected key characterization data for 2-Methylbenzamide oxime.

Technique	Expected Data
$^1\text{H}$ NMR (DMSO- $d_6$ )	$\delta$ 10-11 (s, 1H, -NOH), 7.2-7.8 (m, 4H, Ar-H), 5.5-6.5 (s, 2H, -NH $_2$ ), 2.3 (s, 3H, -CH $_3$ )
$^{13}\text{C}$ NMR (DMSO- $d_6$ )	$\delta$ 150-155 (C=NOH), 125-140 (Ar-C), 18-22 (-CH $_3$ )
FTIR (cm $^{-1}$ )	3400-3200 (O-H), 3350-3150 (N-H), ~1640 (C=N), ~950 (N-O)
MS (m/z)	151.19 [M+H] $^+$

This comprehensive guide provides the necessary protocols and expected data for the successful synthesis and characterization of 2-Methylbenzamide oxime, facilitating its further investigation in drug discovery and development programs.

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## References

- 1. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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